N-cyclopentylpiperidin-4-aminedihydrochloride

Description

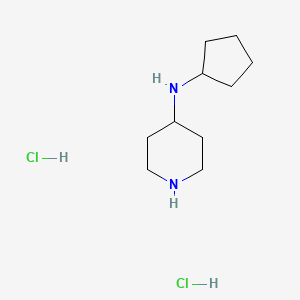

N-cyclopentylpiperidin-4-amine dihydrochloride is a piperidine derivative featuring a cyclopentyl substituent on the piperidine nitrogen and a dihydrochloride salt form. Piperidine derivatives are widely studied for their roles in drug development, particularly as intermediates in synthesizing bioactive molecules targeting neurological and metabolic disorders .

Properties

Molecular Formula |

C10H22Cl2N2 |

|---|---|

Molecular Weight |

241.20 g/mol |

IUPAC Name |

N-cyclopentylpiperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-4-9(3-1)12-10-5-7-11-8-6-10;;/h9-12H,1-8H2;2*1H |

InChI Key |

VOPQYIPMIUCTIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylpiperidin-4-aminedihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentylamine with piperidin-4-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylpiperidin-4-aminedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentylpiperidin-4-aminedihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentylpiperidin-4-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- Nitrobenzyl Derivatives (): The nitro group in 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride enhances electrophilicity, making it a key intermediate in synthesizing cytokine inhibitors and heterocyclic drugs.

- Trifluoromethyl Derivatives (): The trifluoromethyl group in N-[3-(trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride improves metabolic stability and bioavailability, a feature leveraged in CNS drug candidates .

- Chlorinated Derivatives (): Chlorine substituents increase lipophilicity, enhancing blood-brain barrier penetration. For example, 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride is a precursor in antipsychotic agents .

Physicochemical Properties

- Salt Form Impact: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., ), facilitating formulation in parenteral drugs.

- Hydrogen Bonding (): Analogs like 2-chloro-5-nitropyridin-4-amine demonstrate N–H···O/Cl hydrogen bonding, which influences crystal packing and solubility .

Q & A

Q. What are the optimal synthetic routes for N-cyclopentylpiperidin-4-amine dihydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves alkylation of piperidin-4-amine with cyclopentyl halides under basic conditions, followed by dihydrochloride salt formation. Key steps include:

- Alkylation : Reacting cyclopentyl bromide with piperidin-4-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the free base.

- Salt Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the dihydrochloride salt .

Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR for structural confirmation .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies characteristic signals: δ 1.5–2.0 ppm (cyclopentyl CH₂), δ 2.8–3.2 ppm (piperidine N-CH₂), and δ 3.5–4.0 ppm (amine protons) .

- Mass Spectrometry (MS) : ESI-MS in positive mode confirms the molecular ion [M+H]⁺ (calculated m/z: 213.2) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity and detects impurities (e.g., unreacted starting materials) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer: Discrepancies in affinity data (e.g., µ-opioid vs. σ receptors) require:

- Orthogonal Assays : Validate binding using radioligand displacement (³H-labeled antagonists) and functional assays (cAMP inhibition or calcium flux) to distinguish competitive vs. allosteric interactions .

- Structural Analysis : Perform molecular docking studies (using X-ray crystallography or cryo-EM structures of target receptors) to identify binding pose variations due to protonation states or solvation effects .

- Buffer Conditions : Standardize assay pH (7.4) and ionic strength, as amine-containing compounds may exhibit pH-dependent charge states affecting affinity .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting CNS applications?

Methodological Answer:

- Core Modifications : Introduce substituents to the cyclopentyl group (e.g., fluorine at C3) to enhance blood-brain barrier permeability, measured via PAMPA-BBB assays .

- Amine Functionalization : Compare N-methyl vs. N-benzyl analogs to evaluate steric effects on receptor selectivity (e.g., κ-opioid vs. dopamine D2 receptors) .

- In Vivo Validation : Use rodent models (e.g., tail-flick test for analgesia) to correlate in vitro SAR with pharmacokinetic outcomes (e.g., brain/plasma ratio via LC-MS/MS) .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro studies?

Methodological Answer:

- pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH ~2) to protonate the amine, followed by dilution in assay buffers (pH 7.4) to achieve 10–50 µM working concentrations .

- Co-Solvents : Use ≤5% DMSO or β-cyclodextrin (10 mM) to enhance solubility without disrupting biological assays .

- Lyophilization : Pre-treat the compound with tert-butanol/water mixtures for lyophilized formulations, reconstituted in PBS for stability studies .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values, reporting 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude technical replicates with abnormal variance in high-throughput screens .

- Meta-Analysis : Pool data from ≥3 independent experiments (n ≥ 6 per group) and use mixed-effects models to account for batch variability .

Comparative Analysis

Q. How does this compound compare to structural analogs in terms of metabolic stability?

Methodological Answer:

- Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH for 60 minutes; quantify parent compound via LC-MS to calculate half-life (t₁/₂). N-Cyclopentyl derivatives typically show t₁/₂ > 40 minutes vs. <20 minutes for N-alkyl analogs due to reduced CYP3A4-mediated oxidation .

- Metabolite ID : Use high-resolution MS/MS to identify oxidation products (e.g., piperidine N-oxide) and guide deuteration at vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.